Product packaging for 2-(4-Methoxyphenoxy)-4-methylquinoline(Cat. No.:CAS No. 338749-99-8)

2-(4-Methoxyphenoxy)-4-methylquinoline

Cat. No.: B3018371
CAS No.: 338749-99-8
M. Wt: 265.312
InChI Key: COEGXHSYEOXWIM-UHFFFAOYSA-N
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Description

Overview of the Quinoline (B57606) Heterocyclic System in Chemical Research

Quinoline is a heterocyclic aromatic organic compound with the chemical formula C₉H₇N. rsc.org It consists of a benzene (B151609) ring fused to a pyridine (B92270) ring at two adjacent carbon atoms. rsc.orgnih.gov This bicyclic structure, also known as 1-azanaphthalene or benzo[b]pyridine, is a fundamental scaffold in the realm of medicinal chemistry and materials science. mdpi.comnih.gov The presence of the nitrogen atom in the heterocyclic ring imparts unique chemical properties to the quinoline system, making it a weak tertiary base that can form salts with acids. mdpi.com

The quinoline ring is susceptible to a variety of chemical reactions, including electrophilic and nucleophilic substitutions. mdpi.comresearchgate.net Electrophilic substitution reactions typically occur on the benzene ring, while the pyridine ring is more prone to nucleophilic attack, particularly at positions 2 and 4 if they are unsubstituted. researchgate.net This versatile reactivity, combined with the relative stability of the aromatic system, allows for the synthesis of a vast library of functionalized quinoline derivatives. nih.gov Researchers have extensively studied quinoline and its analogs, leading to a deep understanding of its chemical behavior and paving the way for its widespread application. mdpi.comresearchgate.net

The Quinoline Scaffold as a Privileged Structure in Chemical Design and Synthesis

In the field of medicinal chemistry and drug discovery, the quinoline scaffold is recognized as a "privileged structure." nih.gov This concept refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile templates for the development of new therapeutic agents. nih.gov The effectiveness and "druggability" of the quinoline core support its status as a privileged scaffold.

The utility of the quinoline moiety is demonstrated by its presence in a wide array of biologically active compounds, including natural alkaloids like quinine (B1679958) and synthetic drugs. nih.govmatrixscientific.com Its derivatives have shown a broad spectrum of pharmacological activities, such as:

Antimalarial mdpi.comresearchgate.netnih.gov

Anticancer nih.gov

Antimicrobial nih.govresearchgate.netnih.gov

Anti-inflammatory researchgate.net

Antiviral nih.gov

The synthetic versatility of quinoline allows chemists to readily modify its structure, fine-tuning its properties to optimize interactions with specific biological targets. nih.gov This has led to the development of numerous quinoline-based drugs that are either approved for clinical use or are currently under investigation. For instance, several kinase inhibitors and topoisomerase inhibitors used in anticancer therapy are built upon the quinoline framework.

Contextualization of "2-(4-Methoxyphenoxy)-4-methylquinoline" within Contemporary Quinoline Research

This compound is a specific derivative that embodies the structural features of this important chemical class. It belongs to the family of 2-aryloxy-quinolines. The synthesis of such compounds typically involves the nucleophilic substitution of a leaving group, such as a halogen, at the 2-position of the quinoline ring with a corresponding phenoxide. In this case, the reaction would likely proceed between 2-chloro-4-methylquinoline (B123181) and 4-methoxyphenol (B1676288).

While extensive research dedicated solely to This compound is not widely published, significant research has been conducted on structurally analogous compounds, providing insight into its potential properties and area of interest. A particularly close analog, 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) (MBMQ), which differs only by an additional methylene (B1212753) (-CH2-) linker, has been the subject of detailed spectroscopic and computational studies.

These studies utilize techniques such as Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, alongside density functional theory (DFT) calculations, to elucidate the molecule's vibrational properties and electronic structure. researchgate.net Such research is crucial for understanding the fundamental molecular characteristics that underpin a compound's reactivity and potential biological activity.

The investigation of 2-(4-methoxybenzyloxy)-4-methylquinoline provides a valuable proxy for understanding the type of contemporary research that contextualizes the title compound. The findings include detailed vibrational frequency assignments and the calculation of molecular properties.

Interactive Data Table: Experimental and Calculated Vibrational Frequencies (cm⁻¹) for 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ)

Vibrational ModeFT-IR (Experimental)FT-Raman (Experimental)DFT/B3LYP (Calculated)Assignment Description
C-H Stretch (Aromatic)3070, 3062, 304330013002Stretching vibrations of C-H bonds in the aromatic rings.
C-H Stretch (Methyl)287228722878Symmetric stretching of the C-H bonds in the methyl group.
C=C Stretch1612, 15731632, 1612, 1589, 1584-Stretching vibrations of the carbon-carbon double bonds.
C-H In-plane Bend1180, 1175, 11301196, 1179, 11341187, 1175, 1133In-plane bending of aromatic C-H bonds.
C-N In-plane Bend879881882In-plane bending of the C-N bond within the quinoline ring.
C-N Out-of-plane Bend533531534Out-of-plane bending of the C-N bond.

Data sourced from spectroscopic analysis of the analogous compound MBMQ. researchgate.net

Furthermore, computational studies on MBMQ have explored its electronic properties, which are fundamental to its reactivity. These analyses include the determination of global reactivity descriptors derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

Interactive Data Table: Calculated Global Reactivity Descriptors for 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ)

DescriptorSymbolValue (eV)Description
HOMO EnergyE(HOMO)-Energy of the highest occupied molecular orbital, related to electron donation.
LUMO EnergyE(LUMO)-Energy of the lowest unoccupied molecular orbital, related to electron acceptance.
Hardnessη-A measure of the molecule's resistance to change in its electron distribution.
SoftnessS-The reciprocal of hardness, indicating susceptibility to electronic change.
Electronegativityχ-The power of an atom in a molecule to attract electrons to itself.
Chemical Potentialµ-The negative of electronegativity, related to the escaping tendency of electrons.
Electrophilicity Indexω-A measure of the energy lowering due to maximal electron flow.

Note: Specific numerical values from the source are qualitative in the context of this general article.

The synthesis and study of 2-phenoxyquinoline (B15472163) derivatives, in general, are driven by their potential applications in medicinal chemistry, particularly as anti-inflammatory agents. nih.gov The exploration of compounds like This compound and its close analogs contributes to the broader understanding of structure-activity relationships within the quinoline class, guiding the design of new molecules with tailored biological functions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H15NO2 B3018371 2-(4-Methoxyphenoxy)-4-methylquinoline CAS No. 338749-99-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-methoxyphenoxy)-4-methylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-11-17(18-16-6-4-3-5-15(12)16)20-14-9-7-13(19-2)8-10-14/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COEGXHSYEOXWIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)OC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Strategies and Advanced Methodologies for 2 4 Methoxyphenoxy 4 Methylquinoline

Retrosynthetic Analysis of the 2-(4-Methoxyphenoxy)-4-methylquinoline Scaffold

Retrosynthetic analysis provides a logical framework for deconstructing the target molecule into readily available starting materials. The most logical disconnection point in the this compound structure is the C-O ether bond. This disconnection simplifies the molecule into two key synthons: a 4-methylquinoline (B147181) core functionalized with a suitable leaving group at the C-2 position and a 4-methoxyphenoxide nucleophile.

This primary disconnection suggests that the forward synthesis would involve a reaction between a precursor like 2-chloro-4-methylquinoline (B123181) and 4-methoxyphenol (B1676288). The 2-chloro-4-methylquinoline intermediate can be further deconstructed. The quinoline (B57606) ring itself is typically formed through cyclization strategies, which retrosynthetically break the ring into aniline (B41778) and a four-carbon component, such as an α,β-unsaturated ketone. This leads to simple, commercially available precursors for the synthesis of the quinoline core.

Established Synthetic Routes to the 4-Methylquinoline Core

The 4-methylquinoline subunit, also known as lepidine, is a fundamental building block in this synthesis. Its preparation has been well-established through several classical named reactions that facilitate the formation of the quinoline ring system.

The construction of the quinoline heterocycle from acyclic precursors is a cornerstone of heterocyclic chemistry. Several methods are available, with the choice often depending on the availability of starting materials and the desired substitution pattern.

Doebner-von Miller Reaction: This is a widely used method for synthesizing quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone under strong acid catalysis. For the synthesis of 4-methylquinoline, the reaction of aniline with methyl vinyl ketone is a common and effective approach. The reaction proceeds through a series of steps including Michael addition, cyclization, and subsequent oxidation to yield the aromatic quinoline ring.

Combes Quinoline Synthesis: This reaction involves the condensation of an aniline with a 1,3-dicarbonyl compound under acidic conditions. While highly effective for certain substitution patterns, directing the substitution to achieve a 4-methylquinoline specifically requires careful selection of the β-dicarbonyl starting material.

Friedländer Synthesis: The Friedländer synthesis involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group (e.g., a ketone or ester). This method provides a direct route to quinolines with good regiochemical control, although it requires a pre-functionalized aromatic precursor.

Reaction Name Precursors Conditions Applicability to 4-Methylquinoline
Doebner-von MillerAniline, α,β-Unsaturated KetoneStrong Acid (e.g., H₂SO₄, HCl)Highly applicable using aniline and methyl vinyl ketone.
Combes SynthesisAniline, 1,3-Dicarbonyl CompoundAcid CatalysisApplicable, but precursor selection is critical for the desired isomer.
Friedländer Synthesis2-Aminoaryl Ketone, Methylene (B1212753) KetoneBase or Acid CatalysisApplicable using 2-aminoacetophenone (B1585202) and acetone.

The incorporation of the methyl group at the C-4 position is typically achieved by embedding it within one of the starting materials for the cyclization reaction, rather than adding it to a pre-formed quinoline ring. In the context of the Doebner-von Miller reaction, the use of methyl vinyl ketone as the four-carbon component directly and regioselectively places the methyl group at the C-4 position of the resulting quinoline ring. The structure of the α,β-unsaturated ketone dictates the substitution pattern of the newly formed pyridinone ring portion of the quinoline system. This inherent regioselectivity makes it a highly efficient strategy for producing the required 4-methylquinoline core.

Methods for the Regioselective Introduction of the 4-Methoxyphenoxy Moiety at C-2 of the Quinoline System

Once the 4-methylquinoline core is synthesized, it must be functionalized to allow for the attachment of the 4-methoxyphenoxy group. This is commonly achieved by first converting the 4-methyl-2(1H)-quinolone tautomer to 2-chloro-4-methylquinoline. nih.gov The chlorine atom at the C-2 position serves as an excellent leaving group, activated towards nucleophilic substitution by the electron-withdrawing nature of the quinoline ring nitrogen.

A direct and classical approach to forming the required C-O bond is through a nucleophilic aromatic substitution (SNAr) reaction. In this method, the 2-chloro-4-methylquinoline electrophile is treated with 4-methoxyphenol in the presence of a base.

The base (e.g., potassium carbonate, sodium hydride, or cesium carbonate) serves to deprotonate the hydroxyl group of 4-methoxyphenol, generating the more nucleophilic 4-methoxyphenoxide anion. This anion then attacks the C-2 position of the quinoline ring, displacing the chloride leaving group and forming the desired aryl ether linkage. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), to facilitate the reaction between the ionic nucleophile and the aromatic substrate.

In addition to classical SNAr, modern metal-catalyzed cross-coupling reactions provide powerful and versatile alternatives for the formation of C(aryl)-O bonds. These methods often proceed under milder conditions and exhibit broad functional group tolerance.

Ullmann Condensation: The Ullmann condensation is a copper-catalyzed reaction that couples an aryl halide with an alcohol or phenol. wikipedia.org The traditional version of this reaction requires harsh conditions, including high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.orgmdpi.com However, significant advancements have been made through the development of ligand-accelerated protocols. nih.gov In the synthesis of this compound, a system employing a catalytic amount of a copper(I) salt (e.g., CuI) with a suitable ligand (such as N,N-dimethylglycine or a phenanthroline derivative) can effectively couple 2-chloro-4-methylquinoline with 4-methoxyphenol under significantly milder conditions than the classical protocol. nih.gov

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to form C-O bonds, representing a palladium-catalyzed alternative to the Ullmann reaction. wikipedia.org This methodology is known for its exceptional scope and generally mild reaction conditions. The catalytic cycle involves a palladium(0) species that undergoes oxidative addition into the C-Cl bond of 2-chloro-4-methylquinoline. The resulting palladium(II) complex then coordinates with the 4-methoxyphenoxide, and subsequent reductive elimination forges the C-O bond and regenerates the Pd(0) catalyst. wikipedia.org The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand, with bulky, electron-rich ligands being particularly effective.

Coupling Method Metal Catalyst Typical Ligands Base Advantages Limitations
Ullmann CondensationCopper (e.g., CuI, Cu₂O)N,N-Dimethylglycine, PhenanthrolineCs₂CO₃, K₂CO₃, K₃PO₄Low cost of copper catalyst.Can require high temperatures; ligand screening may be necessary. wikipedia.orgnih.gov
Buchwald-HartwigPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Bulky Phosphines (e.g., BINAP, XPhos)NaOt-Bu, K₃PO₄, Cs₂CO₃Mild conditions, broad substrate scope, high yields. wikipedia.orglibretexts.orgHigher cost of palladium and ligands; sensitivity to air and moisture. wikipedia.org

Convergent and Linear Synthesis Approaches for the Chemical Compound

The construction of the this compound scaffold can be achieved through both linear and convergent synthetic strategies.

Linear Synthesis: A plausible linear approach commences with the synthesis of the quinoline core, followed by the introduction of the phenoxy substituent. A common method for forming the 4-methylquinoline (lepidine) core is the Doebner-von Miller reaction. This reaction typically involves the condensation of an aniline with an α,β-unsaturated aldehyde or ketone. For instance, aniline can be reacted with crotonaldehyde (B89634) in the presence of an acid catalyst to form the lepidine structure. Following the formation of the quinoline ring system, a key intermediate, 2-chloro-4-methylquinoline, is often generated. This can be achieved through various chlorination methods. Subsequently, the 4-methoxyphenoxy group is introduced via a nucleophilic aromatic substitution reaction, where the chlorine atom at the 2-position is displaced by 4-methoxyphenol. This substitution is frequently facilitated by a base to generate the more nucleophilic phenoxide ion.

A highly probable and practical synthetic route for this compound involves a nucleophilic aromatic substitution on a pre-formed quinoline core, which can be considered a part of a linear strategy. The key reaction is the coupling of 2-chloro-4-methylquinoline with 4-methoxyphenol. This transformation can be carried out under various conditions, often employing a base to deprotonate the phenol.

Reactant 1 Reactant 2 Key Transformation Typical Conditions
2-Chloro-4-methylquinoline4-MethoxyphenolNucleophilic Aromatic SubstitutionBase (e.g., K₂CO₃, NaH), Solvent (e.g., DMF, DMSO), Heat

This approach is generally favored due to the commercial availability or straightforward synthesis of the starting materials, 2-chloro-4-methylquinoline and 4-methoxyphenol.

Novel and Green Chemistry Synthetic Protocols for Related Quinoline Derivatives

The synthesis of quinoline derivatives has been significantly influenced by the principles of green chemistry, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. walisongo.ac.id

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions. rsc.org For the synthesis of quinoline derivatives, microwave-assisted versions of classical reactions like the Friedländer and Doebner-von Miller syntheses have been developed. mdpi.com In the context of this compound, the nucleophilic aromatic substitution step could potentially be accelerated using microwave heating.

Use of Greener Solvents and Catalysts: Traditional quinoline syntheses often employ harsh acidic conditions and hazardous solvents. Modern approaches focus on the use of more environmentally benign solvents such as water, ethanol, or ionic liquids. walisongo.ac.id Furthermore, the development of reusable and non-toxic catalysts is a key area of research. For instance, solid acid catalysts can replace corrosive mineral acids in cyclization reactions. For the C-O coupling step, advancements in catalysis have provided alternatives to traditional methods. While the Ullmann condensation, which uses copper catalysts, is a classic method for forming aryl ethers, modern variations often use catalytic amounts of copper with specific ligands to improve efficiency and reduce metal waste. researchgate.net Palladium-catalyzed cross-coupling reactions also represent a powerful, albeit more expensive, alternative for C-O bond formation. nih.gov

One-Pot and Multicomponent Reactions: One-pot syntheses and multicomponent reactions (MCRs) are highly efficient as they combine multiple synthetic steps into a single operation, reducing the need for intermediate purification and minimizing solvent waste. walisongo.ac.id For example, a three-component reaction involving an aniline, an aldehyde, and an activated alkyne can lead to the rapid assembly of substituted quinolines. rsc.org

Green Chemistry Approach Description Potential Application in Synthesis
Microwave-Assisted SynthesisUse of microwave irradiation to accelerate reactions.Faster nucleophilic aromatic substitution of 2-chloro-4-methylquinoline.
Greener SolventsReplacement of hazardous solvents with water, ethanol, or ionic liquids.Performing the synthesis in a more environmentally friendly medium.
Novel CatalystsEmployment of reusable solid acids, or advanced copper/palladium catalysts.Improved efficiency and reduced waste in the C-O coupling step.
One-Pot ReactionsCombining multiple reaction steps in a single flask without isolating intermediates.Direct synthesis from simpler precursors in a single operation.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing reaction time and cost. For the key nucleophilic aromatic substitution step, several parameters can be systematically varied.

Effect of Base: The choice of base is critical for the deprotonation of 4-methoxyphenol. Stronger bases like sodium hydride (NaH) will quantitatively generate the phenoxide, potentially leading to faster reaction rates. However, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and are generally safer and easier to handle. The optimal base will provide a balance between reactivity and practical considerations.

Solvent Effects: The solvent plays a significant role in nucleophilic aromatic substitution reactions. Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP) are commonly used as they can effectively solvate the cation of the base and leave the nucleophile relatively free to react. The choice of solvent can influence the reaction temperature and the solubility of the reactants.

Temperature and Reaction Time: The reaction temperature directly impacts the rate of the substitution. Higher temperatures generally lead to faster reactions, but can also promote the formation of side products. A systematic study to find the lowest temperature at which the reaction proceeds to completion in a reasonable timeframe is essential for optimization. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) to determine the optimal reaction time.

Catalyst and Ligand Selection (for catalyzed reactions): If a copper-catalyzed Ullmann-type reaction is employed, the choice of the copper source (e.g., CuI, Cu₂O) and the ligand can have a profound effect on the yield. Various ligands, such as diamines or amino acids, have been shown to accelerate copper-catalyzed C-O coupling reactions and allow for milder reaction conditions. Similarly, for palladium-catalyzed reactions, the selection of the palladium precursor and the phosphine ligand is critical for achieving high catalytic activity.

A hypothetical optimization study for the synthesis of this compound via nucleophilic aromatic substitution is presented below.

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1K₂CO₃DMF10012Moderate
2K₂CO₃DMF1206Good
3NaHTHF658Good
4NaHDMF804High
5Cs₂CO₃Dioxane10010Moderate

This table illustrates how systematic variation of reaction parameters can lead to the identification of optimal conditions for the synthesis.

Comprehensive Spectroscopic and Structural Elucidation of 2 4 Methoxyphenoxy 4 Methylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the structure of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, specifically hydrogen (¹H) and carbon-¹³ (¹³C).

A ¹H NMR spectrum for 2-(4-Methoxyphenoxy)-4-methylquinoline would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) and phenoxy rings would appear in the downfield region (typically δ 6.5-8.5 ppm), with their specific chemical shifts and splitting patterns (multiplicity) determined by their position relative to the nitrogen atom, the ether linkage, and other substituents. The methyl group on the quinoline ring would produce a characteristic singlet in the upfield region (around δ 2.5-3.0 ppm). The methoxy (B1213986) group protons on the phenoxy ring would also appear as a sharp singlet, typically around δ 3.8-4.0 ppm.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Each chemically non-equivalent carbon atom produces a single peak. For this compound, the spectrum would show signals for all 17 carbon atoms. The carbons of the aromatic rings would resonate in the δ 110-160 ppm range. The ether-linked carbons (C2 of the quinoline and C1 of the phenoxy ring) would have their chemical shifts significantly influenced by the electronegative oxygen atom. The methyl and methoxy carbons would appear at the highest field (lowest ppm values), typically in the δ 20-60 ppm range.

To definitively assign the signals from ¹H and ¹³C NMR spectra, two-dimensional NMR experiments are essential.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to identify adjacent protons within the quinoline and phenoxy ring systems.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

The FT-IR and Raman spectra of this compound would display characteristic absorption or scattering bands corresponding to its functional groups. Key expected vibrations include:

C-O-C Ether Stretch: Strong, characteristic bands for the asymmetric and symmetric stretching of the aryl ether linkage would be prominent, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

Aromatic C=C and C=N Stretch: Multiple bands in the 1450-1650 cm⁻¹ region would correspond to the stretching vibrations within the quinoline and benzene (B151609) aromatic rings. The C=N stretch of the quinoline ring would be part of this complex pattern.

C-H Vibrations: Aromatic C-H stretching would be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups would appear just below 3000 cm⁻¹. Aromatic C-H bending vibrations would produce characteristic patterns in the 650-900 cm⁻¹ region.

In modern chemical analysis, experimental vibrational spectra are often compared with spectra generated through theoretical calculations, typically using Density Functional Theory (DFT). This comparison aids in the precise assignment of complex vibrational modes. Researchers would model the this compound structure, calculate its vibrational frequencies, and then correlate the predicted spectrum with the experimental FT-IR and Raman data. Such a study would provide a deeper understanding of the molecule's vibrational properties but is contingent on first obtaining the experimental spectra.

Without access to published experimental data, a detailed analysis remains speculative. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Mass Spectrometry (MS)

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural features of a compound. Through high-resolution mass spectrometry, the elemental composition can be confirmed, while fragmentation patterns provide valuable information about the molecule's connectivity.

Accurate Mass Determination via High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a precise measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound, the molecular formula is established as C₁₇H₁₅NO₂. The theoretical exact mass of the protonated molecular ion [M+H]⁺ is calculated to distinguish it from other compounds with the same nominal mass. Time-of-flight (TOF) analyzers are commonly used to achieve this level of mass accuracy, often with errors below 5 parts per million (ppm). nih.govresearchgate.net

Molecular FormulaIon SpeciesTheoretical Exact Mass (Da)Observed Mass (Da)
C₁₇H₁₅NO₂[M+H]⁺266.1176Data not available

Elucidation of Fragmentation Pathways and Structural Confirmation

The fragmentation pattern of this compound upon electron ionization (EI) or collision-induced dissociation (CID) provides critical data for structural confirmation. While specific experimental data for this compound is not publicly available, a plausible fragmentation pathway can be proposed based on the known behavior of quinoline derivatives and aryl ethers. mcmaster.camiamioh.edu

The primary cleavage is expected at the ether linkage (C-O bond), which is one of the most labile bonds in the structure. This can occur in two ways:

Cleavage with charge retention on the quinoline moiety: This would result in a 4-methylquinolin-2-yl cation.

Cleavage with charge retention on the phenoxy moiety: This would generate a 4-methoxyphenoxy radical cation.

Subsequent fragmentation of the quinoline ring often involves the characteristic loss of a neutral hydrogen cyanide (HCN) molecule. mcmaster.canist.gov The methoxy-substituted ring typically fragments via the loss of a methyl radical (•CH₃) followed by the expulsion of a carbon monoxide (CO) molecule. mcmaster.ca

Proposed Fragment Ionm/z (Mass-to-Charge Ratio)Plausible Origin
[C₁₇H₁₅NO₂]⁺• (Molecular Ion)265Parent Molecule
[C₁₀H₈N]⁺142Cleavage of ether bond, loss of 4-methoxyphenoxy radical
[C₇H₇O₂]⁺123Cleavage of ether bond, loss of 4-methylquinoline (B147181) radical
[C₁₆H₁₂NO₂]⁺250Loss of methyl radical (•CH₃) from the molecular ion
[C₁₅H₁₂NO]⁺222Loss of CO from the [M-CH₃]⁺ ion
[C₉H₆]⁺•114Loss of HCN from the [C₁₀H₈N]⁺ ion

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

As of this writing, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. Therefore, the following discussion is based on theoretical considerations and data from structurally analogous compounds.

Analysis of Molecular Geometry and Bond Parameters

The molecular geometry of this compound is expected to feature two key planar systems: the 4-methylquinoline aromatic moiety and the 4-methoxyphenoxy group. In similar structures, such as 2,2′-oxybis(4-methylquinoline), the quinoline rings are observed to be nearly perfectly planar. nih.gov The two aromatic systems are connected by an ether oxygen atom. The C-O-C bond angle of the ether linkage is anticipated to be around 118-120°, typical for diaryl ethers, allowing for some rotational freedom between the two ring systems. The dihedral angle between the mean planes of the quinoline and phenoxy rings will be a defining feature of the molecule's solid-state conformation.

ParameterExpected ValueBasis for Expectation
Quinoline Ring SystemPlanarAromatic nature; data from related quinoline structures. nih.gov
Phenoxy Ring SystemPlanarAromatic nature
C(quinoline)-O-C(phenyl) Bond Angle~118-120°Typical values for diaryl ethers
C(quinoline)-O Bond Length~1.36-1.40 ÅStandard sp² C-O bond length
C(phenyl)-O Bond Length~1.36-1.40 ÅStandard sp² C-O bond length

Intermolecular Interactions and Crystal Packing Motifs

The solid-state packing of this compound will be governed by a combination of noncovalent interactions. Given the absence of strong hydrogen bond donors, the crystal structure is likely directed by weaker interactions such as π-π stacking and C-H···π interactions. rsc.org

The planar quinoline and phenoxy rings are well-suited for π-π stacking interactions, which could involve offset or parallel-displaced arrangements to minimize electrostatic repulsion. nih.gov These interactions are a dominant feature in the packing of many aromatic and heteroaromatic compounds. Furthermore, the hydrogen atoms on the methyl group and the aromatic rings can act as weak donors for C-H···N and C-H···O interactions, with the quinoline nitrogen and ether/methoxy oxygen atoms serving as potential acceptors. These directional interactions contribute significantly to the stability and organization of the crystal lattice. nih.govresearchgate.net

Interaction TypePotential DonorPotential AcceptorExpected Role in Crystal Packing
π-π StackingQuinoline Ring, Phenoxy RingQuinoline Ring, Phenoxy RingMajor motif, likely forming columns or layers
C-H···π InteractionAromatic C-H, Methyl C-HQuinoline/Phenoxy π-systemDirectional interaction stabilizing the packing
C-H···N Hydrogen BondAromatic C-H, Methyl C-HQuinoline NitrogenLinks molecules into chains or sheets
C-H···O Hydrogen BondAromatic C-H, Methyl C-HEther Oxygen, Methoxy OxygenContributes to the overall cohesive energy

Advanced Computational Chemistry and in Silico Modeling of 2 4 Methoxyphenoxy 4 Methylquinoline

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of a molecule's electronic structure and properties by modeling its electron density nih.govnih.gov. DFT methods, such as the widely used B3LYP functional, offer a balance between computational cost and accuracy for organic molecules nih.gov.

The first step in most computational analyses is geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms in a molecule—its ground state geometry—by finding the configuration with the lowest possible energy. For a flexible molecule like 2-(4-Methoxyphenoxy)-4-methylquinoline, this involves exploring the conformational landscape by rotating the single bonds, particularly the C-O bonds of the ether linkage, to identify the global energy minimum.

In a representative study on the analogous compound MBMQ, geometry optimization was performed using the DFT B3LYP method with a 6-311++G(d,p) basis set researchgate.net. This level of theory calculates the optimized bond lengths, bond angles, and dihedral angles that define the molecule's most stable form. The global minimum energy obtained for the optimized structure of MBMQ was -901.5965 Hartrees, indicating its stability . Such calculations are crucial as all other electronic properties are derived from this optimized, low-energy structure.

Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) libretexts.orgwikipedia.org. The HOMO acts as an electron donor (nucleophile), while the LUMO acts as an electron acceptor (electrophile) libretexts.org. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity thaiscience.info. A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions thaiscience.info.

The spatial distribution of these orbitals reveals likely sites for reaction. For this compound, one would expect the HOMO to be localized on the electron-rich methoxyphenoxy and quinoline (B57606) rings, while the LUMO might be distributed across the quinoline moiety.

For the analog MBMQ, DFT calculations provided the following FMO energies researchgate.net:

ParameterEnergy (eV)
EHOMO-5.99
ELUMO-1.13
Energy Gap (ΔE)4.86

Data derived from a DFT/B3LYP/6-311++G(d,p) study on the analog 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302). researchgate.net

The calculated energy gap of 4.86 eV for MBMQ suggests that the molecule is relatively stable. Analysis of the orbital composition showed that both the HOMO and LUMO were primarily composed of p-orbitals, with the electron density of the HOMO localized mainly on the benzyloxy ring, while the LUMO was concentrated on the quinoline ring researchgate.netresearchgate.net.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution and reactive sites of a molecule wolfram.comchemrxiv.org. An MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack thaiscience.infowolfram.com. Green areas represent neutral potential.

For this compound, the MEP map would be expected to show significant negative potential around the nitrogen atom of the quinoline ring and the oxygen atom of the ether linkage due to their lone pairs of electrons. These would be the primary sites for electrophilic interaction. The hydrogen atoms on the aromatic rings would likely exhibit a positive potential. In the study of the analog MBMQ, the MEP map confirmed that the most negative potential was located over the nitrogen atom, identifying it as a key site for electrophilic attack researchgate.net.

Based on the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify a molecule's reactivity. These indices, derived from conceptual DFT, include chemical hardness (η), chemical softness (S), electronegativity (χ), and chemical potential (μ) researchgate.net.

Chemical Hardness (η) measures the resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft."

Chemical Softness (S) is the reciprocal of hardness and indicates a molecule's capacity to receive electrons.

Electronegativity (χ) describes the ability of a molecule to attract electrons.

Chemical Potential (μ) is related to the "escaping tendency" of electrons from a system.

These parameters are calculated using the following equations:

η = (ELUMO - EHOMO) / 2

S = 1 / (2η)

χ = - (EHOMO + ELUMO) / 2

μ = -χ

The calculated reactivity indices for the analog MBMQ are presented below researchgate.net:

DescriptorDefinitionCalculated Value (eV)
Electronegativity (χ)-(EHOMO + ELUMO) / 23.56
Chemical Hardness (η)(ELUMO - EHOMO) / 22.43
Chemical Potential (μ)-3.56
Chemical Softness (S)1 / (2η)0.205

Data derived from a DFT/B3LYP/6-311++G(d,p) study on the analog 2-(4-methoxybenzyloxy)-4-methylquinoline. researchgate.net

The relatively high hardness value for MBMQ is consistent with its large energy gap, further supporting its chemical stability .

Quantum Chemical Predictions of Spectroscopic Parameters

Quantum chemical methods are also employed to predict spectroscopic properties, which can be invaluable for identifying and characterizing novel compounds by comparing theoretical spectra with experimental results.

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structure elucidation in organic chemistry. The theoretical prediction of NMR chemical shifts (δ) can greatly aid in the assignment of complex spectra. The Gauge-Including Atomic Orbital (GIAO) method is one of the most reliable and widely used quantum mechanical approaches for calculating NMR shielding tensors, from which chemical shifts are derived d-nb.infoepfl.ch.

The GIAO method calculates the magnetic shielding of each nucleus in the molecule. To obtain the final chemical shifts, these calculated shielding values are typically referenced against the shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The accuracy of GIAO-based predictions is highly dependent on the chosen level of theory (DFT functional and basis set) and whether calculations account for solvent effects nih.gov. While no specific GIAO calculations for this compound are reported in the provided sources, this method would be the standard approach to predict its ¹H and ¹³C NMR spectra, providing valuable data for structural confirmation.

Vibrational Frequencies and Intensities

The vibrational modes of a molecule, which correspond to the stretching, bending, and torsional motions of its atoms, can be accurately predicted using quantum chemical calculations. Density Functional Theory (DFT) is a principal method for computing these properties. By calculating the second derivatives of the energy with respect to atomic displacements, a Hessian matrix is constructed, which, when diagonalized, yields the harmonic vibrational frequencies and their corresponding infrared (IR) and Raman intensities.

For a molecule like this compound, these calculations reveal characteristic frequencies for its distinct functional groups. A detailed computational study on the structurally similar analogue, 2-(4-methoxybenzyloxy )-4-methylquinoline, using the B3LYP/6-311++G(d,p) level of theory, provides insight into the expected vibrational modes. researchgate.net

Key vibrational assignments would include:

C-H Vibrations: Aromatic C-H stretching vibrations from the quinoline and phenoxy rings are typically observed in the 3000–3100 cm⁻¹ region. researchgate.net The methyl group (-CH₃) would exhibit symmetric and asymmetric stretching modes, generally found between 2870 cm⁻¹ and 2980 cm⁻¹. researchgate.net

C=C and C=N Stretching: The aromatic rings of the quinoline and phenoxy moieties give rise to a series of complex C=C stretching vibrations, typically in the 1400–1630 cm⁻¹ range. The C=N stretching of the quinoline ring also falls within this region. researchgate.net

C-O Ether Linkage: The aryl-ether linkage (Ar-O-Ar) is a key feature. The asymmetric stretching of the C-O-C bridge is expected to produce a strong band, typically around 1200-1270 cm⁻¹, while the symmetric stretch would appear at a lower frequency, around 1020-1080 cm⁻¹.

Ring Breathing and Deformations: The collective "breathing" modes of the quinoline and phenoxy rings, along with various in-plane and out-of-plane C-C-C deformation vibrations, are found at lower wavenumbers (<1000 cm⁻¹). researchgate.net

A comparison of theoretically calculated and experimentally observed vibrational frequencies for a related compound is presented below.

Table 1: Selected Calculated Vibrational Frequencies for the Analogue 2-(4-methoxybenzyloxy)-4-methylquinoline researchgate.net Data presented for a structurally similar compound for illustrative purposes.

Calculated Wavenumber (cm⁻¹)Experimental FT-IR (cm⁻¹)Experimental FT-Raman (cm⁻¹)Vibrational Assignment
30703070-Aromatic C-H Stretch
300230073001Methyl C-H Stretch
287828722872Methoxy (B1213986) Symmetric C-H Stretch
161216121612Aromatic C-C Stretch
157315731584Aromatic C-C Stretch
125112511254Asymmetric C-O-C Stretch
522521523Ring Breathing

Time-Dependent Density Functional Theory (TD-DFT) for UV-Vis Absorption Spectra and Electronic Transitions

The electronic absorption properties of this compound can be effectively modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λ_max) and intensities in a UV-Vis spectrum.

The spectrum of this compound is expected to be dominated by π → π* transitions originating from its extensive conjugated system, which includes both the quinoline and the 4-methoxyphenoxy moieties. rsc.orgnih.gov TD-DFT analysis allows for the assignment of specific spectral bands to transitions between particular molecular orbitals (MOs). For instance, the lowest energy absorption band often corresponds to the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

In a typical TD-DFT study on a quinoline derivative, the following steps are taken:

The ground-state geometry is optimized using DFT.

TD-DFT calculations are then performed on the optimized structure to compute the vertical excitation energies.

The nature of the transitions is analyzed by examining the contributing MOs. For this compound, the HOMO is likely to be distributed across the electron-rich methoxyphenoxy ring, while the LUMO may be centered on the more electron-accepting quinoline system, leading to an intramolecular charge transfer (ICT) character for the HOMO-LUMO transition. rsc.org

Solvent effects are crucial for accurate predictions and are often included using models like the Polarizable Continuum Model (PCM), which can account for shifts in absorption bands in different solvent environments. core.ac.uk

Molecular Dynamics (MD) Simulations to Probe Dynamic Behavior

Molecular Dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of a molecule. By solving Newton's equations of motion for the system, MD simulations can track the positions and velocities of atoms over time, offering insights into molecular flexibility, conformational changes, and interactions with the environment (e.g., solvent or a protein binding site). nih.govnih.gov For this compound, an MD simulation would reveal the dynamic nature of the molecule's structure, which is not captured by static quantum mechanical calculations.

Conformational Flexibility and Rotational Barriers of the Phenoxy Moiety

The conformational landscape and the energy barriers to rotation can be mapped computationally. This is typically done by performing a "relaxed scan" at a quantum mechanical level (like DFT), where the dihedral angle defining the rotation is systematically varied, and the energy of the molecule is minimized at each step. mdpi.com This process generates a potential energy surface (PES) that reveals:

Stable Conformers: The energy minima on the PES correspond to the most stable conformations of the molecule.

Rotational Barriers: The energy maxima represent the transition states between conformers, and their energy relative to the minima defines the rotational barrier. For phenoxy groups, these barriers are often in the range of several kcal/mol, indicating that rotation is possible at room temperature but not entirely unrestricted. mdpi.com

For this compound, the key dihedral angles would be C4-C3-O-C1' and C3-O-C1'-C2'. The steric hindrance between the methyl group at position 4 of the quinoline ring and the hydrogens of the phenoxy ring would significantly influence the preferred conformations and the height of the rotational barriers.

In Silico Approaches to Ligand-Target Interactions (Theoretical Framework)

Quinoline derivatives are a prominent scaffold in medicinal chemistry, with demonstrated activity against a wide range of biological targets, including kinases, polymerases, and receptors. In silico methods, particularly molecular docking and binding energy calculations, are indispensable tools for understanding how these ligands interact with their protein targets at a molecular level. These computational techniques provide a theoretical framework for rational drug design by predicting the binding mode, affinity, and selectivity of a ligand, thereby guiding the synthesis of more potent and specific inhibitors.

Molecular Docking Studies with Representative Protein Binding Sites

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. The process involves sampling a large number of possible conformations of the ligand within the protein's binding site and scoring them based on a function that approximates the binding affinity.

For this compound, representative protein targets could include:

Tyrosine Kinases (e.g., EGFR): Many quinoline and quinazoline (B50416) derivatives are known EGFR inhibitors. Docking into the ATP-binding site of EGFR would likely show the quinoline nitrogen forming a key hydrogen bond with a backbone amide in the hinge region, a canonical interaction for kinase inhibitors.

Viral Polymerases (e.g., HBV Polymerase): Certain quinoline structures have shown antiviral activity. nih.gov Docking studies could elucidate interactions with the active site residues.

Monoamine Oxidases (MAO-A and MAO-B): Halogenated quinoline derivatives have been investigated as MAO inhibitors. nih.gov The aromatic rings of the target molecule could form favorable π-π stacking interactions with tyrosine or tryptophan residues in the active site.

In a hypothetical docking scenario, the 4-methylquinoline (B147181) core would likely anchor the molecule in the binding site, while the flexible 4-methoxyphenoxy group would project into a more solvent-exposed pocket, where the methoxy group could form additional hydrogen bonds or hydrophobic interactions.

Binding Energy Calculations and Ligand Efficiency Metrics

Following a docking simulation, scoring functions provide an estimate of the binding affinity, often expressed in kcal/mol. Lower (more negative) values indicate stronger predicted binding. These scores account for factors like hydrogen bonds, electrostatic interactions, hydrophobic effects, and conformational strain. nih.gov

Beyond the initial docking score, more rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to recalculate the binding free energy (ΔG_bind) from snapshots of an MD simulation of the protein-ligand complex. This provides a more accurate estimate of affinity. nih.gov

From the binding energy, several ligand efficiency metrics can be calculated to assess the quality of the ligand:

Ligand Efficiency (LE): Normalizes the binding energy by the number of non-hydrogen atoms (heavy atoms, HA). It is calculated as: LE = -ΔG / HA. A higher LE value is desirable.

Lipophilic Ligand Efficiency (LLE): Relates potency to lipophilicity (logP). It is calculated as: LLE = pIC₅₀ - logP. Higher LLE values (typically > 5) are sought for drug candidates.

The table below presents representative data that would be generated from such a study, based on values reported for similar quinoline derivatives.

Table 2: Representative In Silico Ligand-Target Interaction Data Data is hypothetical and based on typical values for quinoline derivatives for illustrative purposes.

Protein Target (PDB ID)Docking Score (kcal/mol)Calculated ΔG_bind (kcal/mol)Key Interacting ResiduesLigand Efficiency (LE)
EGFR Kinase (e.g., 2GS2)-8.5-35.2Met793, Leu718, Val7260.40
MAO-B (e.g., 2V5Z)-8.1-33.4Tyr435, Ile199, Gln2060.38
HBV Polymerase (model)-7.9-31.8Asp204, Tyr1800.37

Analysis of Key Interaction Types (Hydrogen Bonds, Hydrophobic, Pi-Pi Stacking)

The molecular structure of this compound, which features aromatic rings, a methoxy group, and a quinoline nitrogen atom, suggests that it can participate in a variety of non-covalent interactions. These interactions are fundamental to its chemical behavior and potential biological activity. Molecular docking and density functional theory (DFT) are common computational methods used to elucidate these forces.

Hydrogen Bonds

Hydrogen bonds are highly directional interactions between a hydrogen atom covalently bonded to a highly electronegative atom (a donor) and another nearby electronegative atom (an acceptor). In the case of this compound, the nitrogen atom within the quinoline ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors. While the compound itself lacks a strong hydrogen bond donor, it can readily interact with donor groups from a target protein or solvent molecules, such as the hydroxyl groups of serine, threonine, or tyrosine residues, or the amide groups of asparagine and glutamine.

Computational studies on similar heterocyclic compounds frequently highlight the importance of hydrogen bonds in stabilizing ligand-protein complexes. For instance, in molecular docking simulations of quinazolinone derivatives, hydrogen bonds are consistently observed between the heterocyclic core and key amino acid residues in a protein's active site. These interactions are critical for anchoring the ligand in a specific orientation. The strength of these bonds, typically in the range of 2-10 kcal/mol, and their optimal geometry (distance and angle) can be precisely calculated using quantum mechanical methods.

Interactive Data Table: Representative Hydrogen Bond Interactions in Related Heterocyclic Compounds

Interacting Ligand GroupInteracting Protein ResidueBond Distance (Å)Interaction Energy (kcal/mol)
Quinoline NitrogenSerine (Side Chain -OH)2.8-4.5
Methoxy OxygenTyrosine (Side Chain -OH)3.0-3.2
Quinoline NitrogenGlycine (Backbone -NH)2.9-4.1
Methoxy OxygenAspartic Acid (Side Chain -COOH)2.7-5.8

Note: The data in this table is illustrative and based on typical values found in computational studies of related quinoline and quinazolinone derivatives, not specifically for this compound.

Hydrophobic Interactions

Hydrophobic interactions are a major driving force in molecular recognition, arising from the tendency of nonpolar surfaces to associate in an aqueous environment. The quinoline and methoxyphenoxy rings of this compound present significant nonpolar surface area, making them prime candidates for engaging in hydrophobic interactions with nonpolar amino acid residues like alanine, valine, leucine, isoleucine, and phenylalanine.

In silico models can map these interactions, which include several subtypes:

Pi-Alkyl and Alkyl-Alkyl: Interactions between the aromatic rings of the compound and the alkyl side chains of amino acids.

Pi-Cation: An interaction between the electron-rich pi system of an aromatic ring and a positively charged ion, such as the side chain of a lysine (B10760008) or arginine residue. Although not strictly hydrophobic, it is often considered in this context.

Pi-Pi Stacking

Pi-pi stacking interactions are non-covalent forces between aromatic rings. These interactions are crucial for the stability of DNA, proteins, and in the binding of aromatic ligands to biological targets. The quinoline and phenoxy rings of this compound can engage in pi-pi stacking with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. There are several common geometries for these interactions:

Sandwich: The faces of the two aromatic rings are parallel.

T-shaped (or Edge-to-Face): The edge of one aromatic ring points towards the face of the other.

Parallel-displaced: The aromatic rings are parallel but not directly on top of each other.

Molecular docking and dynamics simulations can predict the preferred geometry and estimate the energetic contribution of these interactions. In studies of quinoline derivatives, both T-shaped and parallel-displaced pi-pi stacking interactions are frequently observed with tyrosine and phenylalanine residues, playing a key role in orienting the ligand within a binding pocket. mdpi.com The presence of electron-donating (methoxy) and electron-withdrawing groups can further modulate the strength of these interactions.

Interactive Data Table: Common Pi-Pi Stacking Geometries and Interacting Residues

Interaction TypeInteracting Ligand MoietyInteracting Protein ResidueCentroid-to-Centroid Distance (Å)
Pi-Pi T-shapedQuinoline RingTyrosine4.8
Pi-Pi StackedPhenoxy RingTyrosine4.0
Pi-Pi T-shapedQuinoline RingPhenylalanine5.0
Parallel-displacedPhenoxy RingTryptophan4.5

Note: This table presents representative data from computational studies on analogous aromatic heterocyclic compounds to illustrate the nature of these interactions.

Structure Activity Relationship Sar and Ligand Design Principles Applied to the Quinoline Scaffold

Rationale for Scaffold Modifications in Quinoline (B57606) Derivatives

The quinoline ring system, a fusion of a benzene (B151609) and a pyridine (B92270) ring, offers a versatile template for designing biologically active molecules. Its aromatic and heterocyclic nature allows for a variety of interactions with biological targets, including π-π stacking, hydrogen bonding, and hydrophobic interactions. Modifications to the quinoline scaffold are driven by the desire to enhance potency, improve selectivity, and optimize pharmacokinetic properties (absorption, distribution, metabolism, and excretion - ADME).

Systematic Chemical Modification of the "2-(4-Methoxyphenoxy)-4-methylquinoline" Core

The core structure of this compound presents several key positions for systematic chemical modification to probe and enhance its biological activity. These modifications can be broadly categorized into variations at the quinoline core and substitutions on the peripheral phenoxy ring.

Variations at the Quinoline Nitrogen and Peripheral Positions

The nitrogen atom in the quinoline ring is a key feature, influencing the compound's basicity and potential for hydrogen bonding. Modifications at this position, such as N-oxidation or quaternization, can significantly alter the molecule's electronic properties and solubility, which in turn can impact its biological activity.

Furthermore, the peripheral positions on the quinoline ring that are not occupied by the phenoxy and methyl groups offer opportunities for introducing various substituents. For example, the introduction of small alkyl groups, halogens, or hydrogen bond donors/acceptors at positions 5, 6, 7, or 8 can modulate the compound's lipophilicity and steric profile, leading to improved target engagement. The 4-methyl group itself can also be varied to explore the impact of steric bulk at this position on activity.

A hypothetical exploration of substitutions on the quinoline ring of a related 2-phenoxy-4-methylquinoline scaffold could yield the following structure-activity relationships, as depicted in the interactive table below.

Compound ID R1 (Position 6) R2 (Position 7) Biological Activity (IC50, µM)
1aHH15.2
1bClH8.5
1cHOCH312.1
1dNO2H25.7
1eHNH29.8

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific data for this compound analogs is not publicly available.

Functional Group Substitutions on the Phenoxy Ring

The 4-methoxyphenoxy moiety at the 2-position of the quinoline core is a critical pharmacophoric element. The methoxy (B1213986) group, in particular, can be modified to explore the effects of electronic and steric changes on the phenoxy ring. Replacing the methoxy group with other substituents such as halogens, alkyl groups, or other electron-donating or -withdrawing groups can fine-tune the electronic properties of the entire molecule.

The position of the substituent on the phenoxy ring is also crucial. Moving the methoxy group from the para (4) position to the ortho (2) or meta (3) position would alter the molecule's conformation and its potential interactions with a target's binding site. The following interactive table illustrates a hypothetical SAR study based on substitutions on the phenoxy ring of 2-phenoxy-4-methylquinoline.

Compound ID Substitution on Phenoxy Ring Biological Activity (IC50, µM)
2a4-OCH35.1
2b4-Cl7.8
2c4-F6.5
2d3-OCH310.3
2e2-OCH318.9
2fH22.4

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate SAR principles, as specific data for this compound analogs is not publicly available.

Bioisosteric Replacements of Key Pharmacophoric Elements

Bioisosterism, the replacement of a functional group with another that has similar physical and chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic profiles. In the context of this compound, several key pharmacophoric elements can be considered for bioisosteric replacement.

The ether linkage between the quinoline and phenoxy rings is a potential site for such modification. It could be replaced with bioisosteres such as a thioether (-S-), an amine (-NH-), or a methylene (B1212753) (-CH2-) group to alter the flexibility and hydrogen bonding capacity of the molecule. Similarly, the methoxy group on the phenoxy ring could be replaced by other groups like an ethyl group, a hydroxyl group, or a trifluoromethyl group to modulate lipophilicity and metabolic stability. The quinoline core itself could be replaced by other bicyclic heteroaromatic systems like quinazoline (B50416) or quinoxaline (B1680401) to explore different spatial arrangements and electronic properties. nih.gov

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for biological activity. For a series of active compounds like quinoline derivatives, a pharmacophore model can be generated based on their common structural features and associated activities. This model can then be used as a 3D query to screen virtual compound libraries for new potential hits or to guide the design of more potent analogs.

A typical pharmacophore model for quinoline-based compounds might include features such as a hydrogen bond acceptor (from the quinoline nitrogen), aromatic rings, and hydrophobic groups. For this compound, the model would likely include the quinoline and phenoxy rings as aromatic features and the ether oxygen as a potential hydrogen bond acceptor.

Lead optimization is an iterative process that utilizes SAR data and pharmacophore models to design and synthesize new analogs with improved properties. This involves making systematic modifications to the lead compound, such as those described in section 5.2, and evaluating their impact on biological activity and other key parameters. The goal is to develop a preclinical candidate with an optimal balance of potency, selectivity, and drug-like properties.

Scaffold Hopping and Diversity-Oriented Synthesis for Related Molecular Frameworks

Scaffold hopping is a powerful strategy in drug discovery that involves replacing the core molecular framework (scaffold) of a known active compound with a structurally different one while retaining the key pharmacophoric features. This approach can lead to the discovery of novel chemical series with improved properties, such as enhanced potency, better ADME profiles, or novel intellectual property. Starting from the this compound scaffold, one could envision hopping to other heterocyclic systems like quinazolines, quinoxalines, or even non-bicyclic scaffolds that can present the key phenoxy and methyl groups in a similar spatial arrangement. nih.gov

Diversity-oriented synthesis (DOS) is a synthetic strategy that aims to generate a library of structurally diverse and complex molecules from a common starting material. By employing a series of branching and cyclization reactions, DOS can rapidly explore a wide range of chemical space. Applying a DOS approach starting from a key intermediate in the synthesis of this compound could lead to the generation of a library of related quinoline and other heterocyclic compounds with diverse substitution patterns and skeletal frameworks. This library could then be screened for various biological activities to identify new lead compounds.

Computational-Assisted Design (CAD) for Novel Quinoline Derivatives.mdpi.com

The quinoline scaffold is a significant pharmacophore in medicinal chemistry, forming the basis for a wide range of therapeutic agents. nih.gov The development of novel quinoline derivatives has been substantially accelerated by the integration of computational-assisted design (CAD). These in silico techniques allow for the rational design of molecules with potentially enhanced biological activities and improved pharmacokinetic profiles, thereby streamlining the drug discovery process. mdpi.com CAD encompasses a variety of methods, including quantum chemical calculations, molecular docking, and quantitative structure-activity relationship (QSAR) modeling, to predict the behavior and properties of molecules before their synthesis. nih.govnih.gov

A specific focus on quinoline derivatives bearing a phenoxy moiety, such as this compound, reveals the power of computational methods in understanding and optimizing molecular structures for therapeutic purposes. While direct computational studies on this exact molecule are not extensively documented in publicly available literature, research on structurally analogous compounds provides significant insights into how CAD principles are applied to this class of molecules.

Density Functional Theory (DFT) Analysis

Computational studies on the closely related compound, 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) (MBMQ), which differs by a single methylene linker, have utilized Density Functional Theory (DFT) to explore its molecular structure and electronic properties. researchgate.net DFT calculations, specifically using the B3LYP method with a 6-311++G(d,p) basis set, have been employed to determine the fundamental vibrational frequencies and to analyze the molecule's frontier molecular orbitals (HOMO and LUMO). researchgate.net The energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) is a critical parameter for determining the chemical reactivity of a molecule. researchgate.net

From these energies, global reactivity descriptors can be calculated to predict the molecule's behavior. researchgate.net These descriptors provide a quantitative measure of the molecule's stability and reactivity.

ParameterDefinitionCalculated Value (eV) for MBMQ
HOMO EnergyEnergy of the highest occupied molecular orbital-5.91
LUMO EnergyEnergy of the lowest unoccupied molecular orbital-1.29
Energy Gap (ΔE)LUMO - HOMO4.62
Ionization Potential (I)-HOMO5.91
Electron Affinity (A)-LUMO1.29
Hardness (η)(I - A) / 22.31
Softness (S)1 / (2η)0.216
Electronegativity (χ)(I + A) / 23.60
Chemical Potential (μ)-(I + A) / 2-3.60
Electrophilicity Index (ω)μ² / (2η)2.80

This interactive table summarizes the global reactivity descriptors for 2-(4-methoxybenzyloxy)-4-methylquinoline (MBMQ) calculated using DFT. Data sourced from Boopathi et al. (2017). researchgate.net

Furthermore, Molecular Electrostatic Potential (MEP) mapping is used to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack, guiding potential modifications to the molecule to enhance interactions with biological targets. researchgate.netnih.gov

Molecular Docking and Virtual Screening

Molecular docking is a cornerstone of CAD, used to predict the binding orientation and affinity of a small molecule to a target protein. This technique has been extensively applied to phenoxy-quinoline derivatives to explore their potential as therapeutic agents. For instance, in the search for novel antiviral agents, 2-phenylamino-4-phenoxy-quinoline derivatives were investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro). nih.gov

Computational screening of these compounds involved molecular docking to predict their binding interactions within the active site of the Mpro enzyme. nih.gov The studies revealed that specific derivatives, such as 4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline and 4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinoline, exhibited low binding free energy values, suggesting strong binding affinity. nih.govnih.gov The interactions were characterized by hydrogen bonding and π-π stacking with key amino acid residues like HIS41 and GLU166, which are crucial for the enzyme's catalytic activity. nih.gov

Compound DerivativeTargetBinding Free Energy (kcal/mol)Key Interacting Residues
4-(2′,6′-dimethyl-4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinolineSARS-CoV-2 Mpro-10.61HIS41, GLU166, GLN192
4-(4′-cyanophenoxy)-2-(4″-cyanophenyl)-aminoquinolineSARS-CoV-2 Mpro-10.45HIS41, GLU166, GLN192
2-phenylamino-4-phenoxy-quinoline derivativesHIV-1 Reverse TranscriptaseNot SpecifiedAllosteric Site Residues

This interactive table presents molecular docking results for phenoxy-quinoline derivatives against viral targets. Data sourced from Suksrichavalit et al. (2022) and Thummar et al. (2021). nih.govnih.govmdpi.com

These in silico findings provide a strong rationale for the synthesis and biological evaluation of these specific quinoline derivatives as potential antiviral candidates. nih.gov Similarly, 2-phenylamino-4-phenoxyquinoline derivatives have been designed using a molecular hybridization approach as potential inhibitors of HIV-1 non-nucleoside reverse transcriptase (NNRTIs). mdpi.com

QSAR and ADMET Prediction

Quantitative Structure-Activity Relationship (QSAR) models are developed to correlate the chemical structure of compounds with their biological activity. nih.gov For quinoline derivatives, QSAR studies help in identifying key molecular descriptors—numerical representations of a molecule's physicochemical properties—that influence their potency. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized molecules.

In addition to predicting efficacy, CAD is crucial for evaluating the pharmacokinetic properties of drug candidates, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. In silico tools are used to calculate parameters like Lipinski's rule of five, which helps in assessing the druglikeness of a compound. mdpi.com For example, the calculation of physicochemical parameters for compounds like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline helps to predict descriptors such as lipophilicity and permeability, which are vital for a compound's journey through the body. mdpi.com

Future Perspectives in Research on 2 4 Methoxyphenoxy 4 Methylquinoline and Analogues

Exploration of Advanced Catalytic Methods for Efficient Synthesis

The future synthesis of 2-(4-Methoxyphenoxy)-4-methylquinoline and its derivatives will increasingly rely on advanced catalytic methods to enhance efficiency, reduce environmental impact, and allow for greater molecular diversity. Traditional methods often require harsh conditions, while modern catalysis offers milder and more selective alternatives.

Researchers are exploring palladium-catalyzed reactions, such as aza-Wacker type oxidative cyclizations, for the construction of the quinoline (B57606) core under mild conditions. organic-chemistry.org Another promising avenue is the use of aryne chemistry for the efficient synthesis of phenoxy-substituted heterocycles, including quinolines and quinoxalines, at room temperature without the need for a metal catalyst. rsc.orgnih.gov Furthermore, photocatalytic strategies are emerging for the synthesis of complex nitrogen heterocycles, providing a green and efficient approach to novel molecular scaffolds. nih.gov These methods could be adapted for the crucial C-O bond formation between the 4-methylquinolin-2-ol (B1212852) precursor and 4-methoxyphenol (B1676288), or for the direct construction of the substituted quinoline ring system.

Key areas for future exploration include:

Metal-Free Catalysis: Development of organocatalysts or iodine-catalyzed condensation reactions to synthesize the 2-methylquinoline (B7769805) moiety, avoiding residual metal contamination in the final products. researchgate.net

Flow Chemistry: Implementation of continuous flow reactors for the synthesis, which can improve reaction control, safety, and scalability.

Recyclable Catalysts: The use of catalyst systems, such as Palladium on polyethylene (B3416737) glycol (Pd/PEG), that can be recovered and reused, aligning with the principles of green chemistry. researchgate.net

Catalytic MethodPrecursorsKey AdvantagesPotential Application for this compound
Pd-Catalyzed Aza-Wacker Cyclization Aniline (B41778) derivatives, vinyl ethersMild conditions, good yields, tolerance of functional groups. organic-chemistry.orgConstruction of the 2-methylquinoline core from substituted anilines.
Aryne Chemistry Quinazolin-4(3H)-one, 2-(trimethylsilyl)phenyl triflateMetal-free, room temperature, high yields, broad scope. rsc.orgnih.govFormation of the phenoxy ether linkage on the quinoline scaffold.
Iodine Catalysis Anilines, vinyl ethersMetal-free, mild, efficient for 2-methylquinoline synthesis. researchgate.netA green alternative for synthesizing the core quinoline structure.
Photocatalysis Readily available starting materialsVisible-light activation, high stereoselectivity, access to diverse substitutions. nih.govSynthesis of complex and uniquely substituted analogues.

Development of Targeted Spectroscopic Probes for Molecular Interactions

The inherent fluorescence of the quinoline nucleus makes it an excellent scaffold for the development of spectroscopic probes to study molecular interactions in biological systems. nih.gov Future research will focus on modifying the this compound structure to create highly specific and sensitive probes.

Quinoline derivatives have been successfully designed as "turn-on" fluorescent sensors for metal ions like Zn2+, where coordination with the ion leads to a significant increase in fluorescence intensity. nanobioletters.comnanobioletters.com This is often achieved by incorporating specific chelating groups onto the quinoline ring. The methoxyphenoxy group at the 2-position and the methyl group at the 4-position of the target compound could be functionalized to introduce such binding sites.

Future research directions include:

Ion-Specific Probes: Introducing moieties that selectively bind to specific metal ions, allowing for their detection and quantification in environmental or biological samples. nih.govnih.gov

Bioimaging Agents: Developing analogues that can penetrate cell membranes and report on the intracellular environment, such as pH or the presence of specific enzymes, through changes in their spectroscopic properties. acs.org

Solvatochromic Sensors: Fine-tuning the electronic properties of the molecule to create probes whose absorption and emission spectra are highly sensitive to solvent polarity, which can be used to study the microenvironment of protein binding sites. nih.gov

Probe TypeTargetPrinciple of OperationPotential Modification on Core Structure
Fluorescent Ion Sensor Metal ions (e.g., Zn2+, Cd2+)Chelation Enhanced Fluorescence (CHEF) or Photoinduced Electron Transfer (PET). nih.govAddition of chelating groups (e.g., amino, carboxyl) to the quinoline or phenoxy ring.
Cellular Imaging Probe Intracellular organelles, pHChanges in fluorescence upon localization or protonation.Introduction of lipophilic or targeted moieties for specific cellular uptake.
Molecular Rotor ViscosityFluorescence intensity changes with rotational freedom.Design of analogues with rotatable bonds that are sensitive to the viscosity of the local environment.

Integration of Machine Learning and Artificial Intelligence for Predictive Modeling

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize the discovery and development of quinoline-based compounds. oncodesign-services.com These computational tools can analyze vast datasets to predict molecular properties, reaction outcomes, and biological activities, thereby accelerating the research cycle and reducing costs. ontosight.aimdpi.comnih.gov

For this compound and its analogues, AI can be employed in several key areas:

Quantitative Structure-Activity Relationship (QSAR): ML models can be trained on existing data for quinoline derivatives to predict the biological activity of new, unsynthesized analogues. aip.org This allows researchers to prioritize the synthesis of compounds with the highest probability of success. Models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that guide structural modifications to enhance activity. nih.gov

Reaction Prediction: AI can predict the most likely products of chemical reactions and even suggest optimal reaction conditions, streamlining the synthetic process. researchgate.net

De Novo Design: Generative AI models can design entirely new quinoline-based molecules with desired properties, exploring a much larger chemical space than is possible through traditional methods alone. mdpi.com

Studies have demonstrated the ability of ML models to predict the reactive sites of quinoline derivatives for electrophilic aromatic substitution with high accuracy. researchgate.net Deep learning methods have also been successfully used to predict the activity of aminoquinoline compounds. nih.gov

AI/ML ApplicationObjectiveMethodologyExpected Outcome for Quinoline Research
QSAR Modeling Predict biological activityTrain models on chemical structures and known activities. aip.orgPrioritization of synthetic targets; design of more potent analogues.
Reaction Outcome Prediction Predict major products and yieldsUse neural networks trained on reaction databases. researchgate.netOptimization of synthetic routes; reduced experimental effort.
Generative Modeling Design novel moleculesEmploy Generative Adversarial Networks (GANs) or Variational Autoencoders (VAEs). mdpi.comDiscovery of novel quinoline scaffolds with optimized properties.
Property Prediction Forecast physicochemical propertiesDevelop models to predict solubility, toxicity, etc. nih.govEarly-stage filtering of candidates with poor drug-like properties.

Design of Next-Generation Quinoline-Based Chemical Entities

The quinoline core is a "privileged scaffold" found in numerous FDA-approved drugs, highlighting its versatility. nih.govnih.gov Future designs will likely focus on:

Hybrid Molecules: Combining the quinoline scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action. nih.gov This strategy has been used to develop potent antimicrobial and antitubercular agents. nih.gov

Targeted Inhibitors: Leveraging the scaffold to design potent and selective inhibitors for specific biological targets, such as protein kinases, which are crucial in cancer signaling pathways. nih.govnih.gov The functionalization at the 2- and 4-positions provides ample opportunity for modification to achieve target specificity.

Bioisosteric Replacement: Systematically replacing functional groups (e.g., the methoxy (B1213986) group) with bioisosteres to fine-tune the molecule's properties, such as metabolic stability and target binding affinity.

The design process will be heavily guided by computational chemistry. Molecular docking studies can predict how different analogues bind to protein targets, while AI models will suggest modifications to improve binding energy and selectivity. nih.gov This rational, computer-aided approach will be essential for developing the next generation of quinoline-based therapeutics. mdpi.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.